Home > Products > Screening Compounds P79077 > 3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one
3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one -

3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one

Catalog Number: EVT-4785431
CAS Number:
Molecular Formula: C25H20O4
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(n-(Cyclo)aminoalkyl)oxy]-4H-chromen-4-ones

Compound Description: This series of compounds includes various 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, investigated for their affinity to sigma (σ) receptors. Notably, compounds like 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7) showed potent dual-target activities against acetylcholinesterase and monoamine oxidase B along with σ1/σ2 affinity. Another compound, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (20) exhibited high σ1 receptor affinity and dual inhibitory capacity against acetyl- and butyrylcholinesterase. 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one (12) displayed equipotent activity to the established σ1 receptor antagonist S1RA .

Relevance: These compounds share the core 4H-chromen-4-one structure with 3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one. The key structural difference lies in the substituents at positions 6 and 7 of the chromenone ring. While the target compound features a 2-methoxyphenyl group at position 3 and a (3-phenyl-2-propen-1-yl)oxy group at position 7, the related compounds possess varying (cyclo)aminoalkyl chains linked to an oxygen atom at position 6 .

6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1)

Compound Description: This compound (C20H18N2O6) has been structurally characterized through X-ray crystallography, revealing its monoclinic crystal system and specific lattice parameters .

Relevance: Although not directly investigated for its biological activity, this compound shares the core 4H-chromen-4-one scaffold with 3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one. The structural differences lie in the substituents at positions 3 and 6. While the target compound has a 2-methoxyphenyl group at position 3 and a (3-phenyl-2-propen-1-yl)oxy group at position 7, this related compound features a methoxy group at position 6 and a (5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl) group at position 3 .

4-(Dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl)

Compound Description: This compound (12j) emerged as a potent and selective Rho kinase (ROCK) inhibitor. It demonstrated excellent selectivity for ROCK I and ROCK II over 387 other kinases. Moreover, it exhibited protective effects against high glucose-induced oxidative stress and apoptosis in retinal explants. 12j also suppressed the proliferation of Müller cells and promoted regression of vascular vessels in high-glucose retinal explant cultures, suggesting its potential for treating diabetic retinopathy .

Relevance: This compound also contains the 4H-chromen-4-one core, similar to 3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one. The key difference lies in the substitution pattern. 12j has a (2-((4-oxo-4H-chromen-7-yl)oxy)acetamido)phenyl group linked to a nitrogen atom at position 7 of the chromenone, contrasting with the target compound's 2-methoxyphenyl group at position 3 and (3-phenyl-2-propen-1-yl)oxy group at position 7 .

2-(2-Phenylethyl)-4H-chromen-4-one Derivatives

Compound Description: This group of compounds, isolated from the resinous wood of Aquilaria sinensis, includes both new and known 2-(2-phenylethyl)-4H-chromen-4-one derivatives. Among them, neopetasan, 7-methoxy-2-(2-phenylethyl)-chromone, 6,7-dimethoxy-2-(2-phenylethyl)chromone, and 6,7-dimethoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone exhibited inhibitory activity against NF-κB activation in LPS-stimulated RAW 264.7 macrophages. 5,6-Dihydroxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone, 7-methoxy-2-(2-phenylethyl)chromone, 7-dimethoxy-2-(2-phenylethyl)chromone, and 6,7-dimethoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone suppressed LPS-induced NO production in RAW 264.7 cells without inducing cytotoxicity .

Relevance: These compounds share the fundamental 4H-chromen-4-one framework with 3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one. The primary structural difference lies in the presence of a 2-phenylethyl group at position 2 of the chromenone, unlike the 2-methoxyphenyl group at position 3 in the target compound. Furthermore, these related compounds exhibit varying substitution patterns on the phenylethyl group and the chromenone ring .

7-Hydroxy-3-pyrazolyl-chromen-4H-ones and their O-Glucosides

Compound Description: This series of compounds, including 7-hydroxy-3-(1-phenyl-3-aryl-1H-pyrazol-5-yl)-4H-chromen-4-ones (3) and their corresponding O-β-D-glucopyranosyloxy derivatives (5), were synthesized and evaluated for their antimicrobial and antioxidant activities .

Relevance: These compounds are structurally related to 3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one through the shared 4H-chromen-4-one core structure. The primary structural distinction lies in the presence of a pyrazolyl moiety at position 3 of the chromenone in these related compounds, contrasting with the 2-methoxyphenyl group at the same position in the target compound. Additionally, these compounds include a hydroxyl group at position 7, which can be further glycosylated .

4-[3-(6/7/8-Substituted 4-Oxo-4H-chromen-3-yl)acryloyl]phenylboronic Acid Derivatives

Compound Description: This group encompasses novel 4-[3-(6/7/8-substituted 4-oxo-4H-chromen-3-yl)acryloyl]phenylboronic acid derivatives (5a-h) with promising cytotoxic properties against multiple cancer cell lines. Among these derivatives, compound 5b, a para-boronic acid derivative, displayed selective inhibition against the HCT-116 colon cancer cell line, suggesting its potential as an MDM2 inhibitor. Molecular docking studies revealed that 5b exhibited hydrophobic interactions and hydrogen bonding with GLN59 and GLN72 residues of MDM2, contributing to its inhibitory activity. These derivatives were generally nontoxic to normal fibroblast cells .

Relevance: These compounds share the 4H-chromen-4-one core structure with 3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one. They are characterized by an acryloylphenylboronic acid group at position 3 of the chromenone, while the target compound has a 2-methoxyphenyl group at the same position. Additionally, these related compounds possess various substituents at positions 6, 7, and 8 of the chromenone ring .

3-Phenyl-2H,5H-pyrano[3,2-c]chromen-2-one Derivatives

Compound Description: This series comprises 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives, synthesized and evaluated for their antineoplastic activity against a panel of 60 human tumor cell lines. Notably, 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one emerged as a promising lead compound for further development .

Properties

Product Name

3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one

IUPAC Name

3-(2-methoxyphenyl)-7-[(E)-3-phenylprop-2-enoxy]chromen-4-one

Molecular Formula

C25H20O4

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C25H20O4/c1-27-23-12-6-5-11-20(23)22-17-29-24-16-19(13-14-21(24)25(22)26)28-15-7-10-18-8-3-2-4-9-18/h2-14,16-17H,15H2,1H3/b10-7+

InChI Key

PWJYLKWBHYXDGD-JXMROGBWSA-N

SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC=CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC=CC4=CC=CC=C4

Isomeric SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC/C=C/C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.